

# Izorlisib Kinase Inhibition Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

The table below summarizes the available quantitative data on **Izorlisib's** activity against various phosphoinositide 3-kinase (PI3K) isoforms and the mTOR kinase, based on *in vitro* inhibition assays [1]. This target selectivity is a key factor influencing a drug's eventual safety and efficacy profile.

| Target Kinase            | IC <sub>50</sub> Value (nM) | Assay Description          | Reference                                     |
|--------------------------|-----------------------------|----------------------------|-----------------------------------------------|
| PI3K p110-alpha (PIK3CA) | 14                          | Inhibition of PI3Kalpha    | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
| PI3K p110-gamma          | 36                          | Inhibition of PI3Kgamma    | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
| PI3K p110-beta           | 120                         | Inhibition of PI3Kbeta     | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
| mTOR                     | Not Fully Quantified        | Interaction data available | ChEMBL Database [1]                           |
| PI3K p110-delta          | 500                         | Inhibition of PI3Kdelta    | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
| PI3KC2beta               | 5300                        | Inhibition of PI3KC2beta   | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |

| Target Kinase  | IC <sub>50</sub> Value (nM) | Assay Description         | Reference                                     |
|----------------|-----------------------------|---------------------------|-----------------------------------------------|
| Vps34 (PI3KC3) | >10,000                     | Inhibition of Vps34       | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
| PI3KC2alpha    | >10,000                     | Inhibition of PI3KC2alpha | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |

This data shows that **Izorlisib** is a potent inhibitor of the Class I PI3K alpha isoform, with varying levels of activity against other PI3K family members [1].

## Experimental Methodology

The data in the table above was generated through standardized *in vitro* kinase inhibition assays [1]. Here is a typical protocol for such experiments:

- **Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Izorlisib** against a panel of purified human PI3K kinases and mTOR.
- **Method:** A common method is the **radioactive kinase assay** or a **fluorescence-based ATP depletion assay**.
  - **Reaction Setup:** Purified kinase is incubated with **Izorlisib** (across a range of concentrations) and its specific lipid substrate (e.g., PIP2) in a buffer containing ATP.
  - **Reaction Monitoring:** The conversion of substrate to product (e.g., PIP2 to PIP3) is measured over time. In radioactive assays, this involves detecting incorporated <sup>32</sup>P; in fluorescence assays, it relies on a coupled enzyme system that signals ATP consumption.
  - **Data Analysis:** The rate of the enzymatic reaction at each inhibitor concentration is calculated. The IC<sub>50</sub> value is then determined by fitting the data to a dose-response curve, representing the concentration of **Izorlisib** that reduces the kinase activity by 50% under the experimental conditions.
- **Key Controls:** Experiments include positive controls (well-characterized inhibitors) and negative controls (no enzyme) to validate the assay performance.

## Context: The PI3K/AKT/mTOR Pathway

**Izorlisib** is an inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell growth, survival, and metabolism [2]. The following diagram illustrates the core components and logic of

this pathway, showing where different inhibitor classes, like **Izoralisib**, act.



[Click to download full resolution via product page](#)

This pathway is frequently dysregulated in cancer, and its inhibition can lead to both therapeutic effects and characteristic adverse events. The distinct roles of the pathway components help explain the different safety profiles of various inhibitor classes [2].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. izarlisib | Ligand Activity Charts [guidetopharmacology.org]
2. Functional Analysis of the PI3K/AKT/mTOR Pathway ... [mdpi.com]

To cite this document: Smolecule. [Izorlisib Kinase Inhibition Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izarlisib-safety-profile-comparison>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)